5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine
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Overview
Description
5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines
Mechanism of Action
Target of Action
Similar compounds have been found to target thesigma-1 receptor (σ1R) , serotonin (5-HT)1A , and adrenergic α-1 receptors .
Mode of Action
The compound interacts with its targets by acting as an antagonist to the sigma-1 receptor and as an agonist to the serotonin (5-HT)1A and adrenergic α-1 receptors . This means it blocks the action of the sigma-1 receptor while promoting the activity of the serotonin (5-HT)1A and adrenergic α-1 receptors.
Biochemical Pathways
The sigma-1, serotonin (5-ht)1a, and adrenergic α-1 receptors are involved in variousneurological and physiological processes , including mood regulation, cognition, and cardiovascular function .
Pharmacokinetics
Similar compounds are often designed to have good bioavailability and to be able to cross the blood-brain barrier for effective action in the central nervous system .
Result of Action
The compound’s action results in the modulation of the activity of the sigma-1, serotonin (5-HT)1A, and adrenergic α-1 receptors . This can lead to various effects depending on the specific physiological or pathological context. For example, in a Parkinson’s disease model, the compound was found to inhibit abnormal involuntary movements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,6-dimethylpyrimidine with 5-fluoropyrimidine-2-yl-piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of multiple nitrogen atoms allows for cyclization reactions to form more complex ring structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-fluoro-4-[4-(5-fluoropyrimidin-2-
Properties
IUPAC Name |
5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N6/c1-9-12(16)13(20-10(2)19-9)21-3-5-22(6-4-21)14-17-7-11(15)8-18-14/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVGYYKMVBTPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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